molecular formula C15H21CrO6 B7799234 Chromium(III) acetylacetonate

Chromium(III) acetylacetonate

Cat. No.: B7799234
M. Wt: 349.32 g/mol
InChI Key: JWORPXLMBPOPPU-MUCWUPSWSA-K
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Description

Chromium(III) acetylacetonate, also known as tris(acetylacetonato)chromium(III), is a coordination compound with the chemical formula Cr(C₅H₇O₂)₃. This compound is characterized by its deep maroon color and is commonly used in various scientific applications due to its unique properties. It is soluble in non-polar organic solvents and exhibits paramagnetism, making it useful in nuclear magnetic resonance (NMR) spectroscopy as a relaxation agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium(III) acetylacetonate is typically synthesized by reacting chromium(III) oxide with acetylacetone. The reaction proceeds as follows: [ \text{Cr}_2\text{O}_3 + 6 \text{Hacac} \rightarrow 2 \text{Cr(acac)}_3 + 3 \text{H}_2\text{O} ] where Hacac represents acetylacetone .

Industrial Production Methods: In industrial settings, the synthesis involves dissolving chromium(III) chloride hexahydrate in water, followed by the addition of urea and acetylacetone. The mixture is then heated in a boiling water bath to facilitate the reaction. The product is purified through recrystallization from solvents such as toluene and hexane .

Chemical Reactions Analysis

Types of Reactions: Chromium(III) acetylacetonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophiles: Used in substitution reactions to introduce different functional groups.

    Redox Agents: Utilized in oxidation and reduction reactions to modify the oxidation state of chromium.

Major Products:

Scientific Research Applications

Chromium(III) acetylacetonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which chromium(III) acetylacetonate exerts its effects is primarily through its ability to form stable coordination complexes. The acetylacetonate ligands bind to the chromium ion, creating a chelate ring that stabilizes the complex. This stability allows the compound to participate in various catalytic and redox reactions. The paramagnetic nature of the compound also plays a role in its effectiveness as a relaxation agent in NMR spectroscopy .

Comparison with Similar Compounds

Properties

IUPAC Name

chromium(3+);(E)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWORPXLMBPOPPU-MUCWUPSWSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21CrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline]
Record name Chromium(III) acetylacetonate
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CAS No.

21679-31-2
Record name Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium(III) 4-oxopent-2-ene-2-olate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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